

common impurities in commercially available (R)-5-Oxotetrahydrofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (R)-5-Oxotetrahydrofuran-2-carboxylic acid

Cat. No.: B104505

[Get Quote](#)

Technical Support Center: (R)-5-Oxotetrahydrofuran-2-carboxylic Acid

Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 8, 2026

Welcome to the technical support hub for **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** (CAS 53558-93-3). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the integrity of their experiments. We will address common questions regarding impurities, provide robust analytical protocols, and offer a logical framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I've purchased a new batch of (R)-5-Oxotetrahydrofuran-2-carboxylic acid. What are the most common impurities I should be aware of?

A1: Commercially available **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** is a chiral building block often synthesized from D-glutamic acid.^{[1][2]} The nature of this synthesis and the compound's chemical structure give rise to several potential impurities that can affect your experiments. It is crucial to assess the purity of each new lot, as variations can occur between suppliers and batches. The primary impurities fall into three categories:

- Enantiomeric Impurity: The most critical impurity is often the incorrect enantiomer, (S)-5-Oxotetrahydrofuran-2-carboxylic acid.[3][4] Its presence can significantly impact the stereoselectivity of subsequent reactions or the biological activity of the final product. Most reputable suppliers provide a certificate of analysis (CoA) with an enantiomeric excess (ee) value, typically determined by chiral HPLC or GLC.[5]
- Synthesis-Related Impurities:
 - Starting Material: Residual D-Glutamic Acid may be present if the initial reaction did not go to completion.
 - Ring-Opened Hydroxy Acid: The lactone ring can exist in equilibrium with its ring-opened form, (R)-2-Hydroxyglutaric acid.[6] This is particularly relevant in aqueous or protic solutions. The synthesis from glutamic acid proceeds via this intermediate, which may not have fully cyclized.[1][2]
 - Inorganic Salts: Salts like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) may be present, arising from the workup and neutralization steps of the synthesis.[2]
- Degradation Products & Solvents:
 - Hydrolysis Product: As mentioned, (R)-2-Hydroxyglutaric acid can also be a degradation product if the material is exposed to moisture or basic conditions during storage or in a reaction.
 - Residual Solvents: Solvents used during purification, such as ethyl acetate (EtOAc) or other organic solvents, may be present in trace amounts.[2]

Q2: My NMR spectrum shows signals that don't correspond to the product. How can I identify the impurity?

A2: Proton NMR (¹H NMR) is an excellent first-pass tool for identifying structural impurities. While the spectrum of the pure compound is relatively simple, extraneous peaks can be diagnostic.

- Broad Singlet around 9-12 ppm: This is the carboxylic acid proton. If you see multiple broad signals in this region, it could indicate the presence of another acidic species, such as residual glutamic acid.
- Signals between 3.5-4.5 ppm: These are typically associated with protons on a carbon bearing an oxygen atom (C-H-O). While the C2 proton of the product is around 5.0 ppm, the corresponding proton in the ring-opened (R)-2-hydroxyglutaric acid will appear further upfield.
- Signals around 1.9-2.2 ppm: Residual glutamic acid will have characteristic multiplets in this region.
- Sharp Singlet at 2.05 ppm or Quartet/Triplet at 4.12/1.26 ppm: These are classic signals for residual acetone and ethyl acetate, respectively, which are common laboratory solvents.

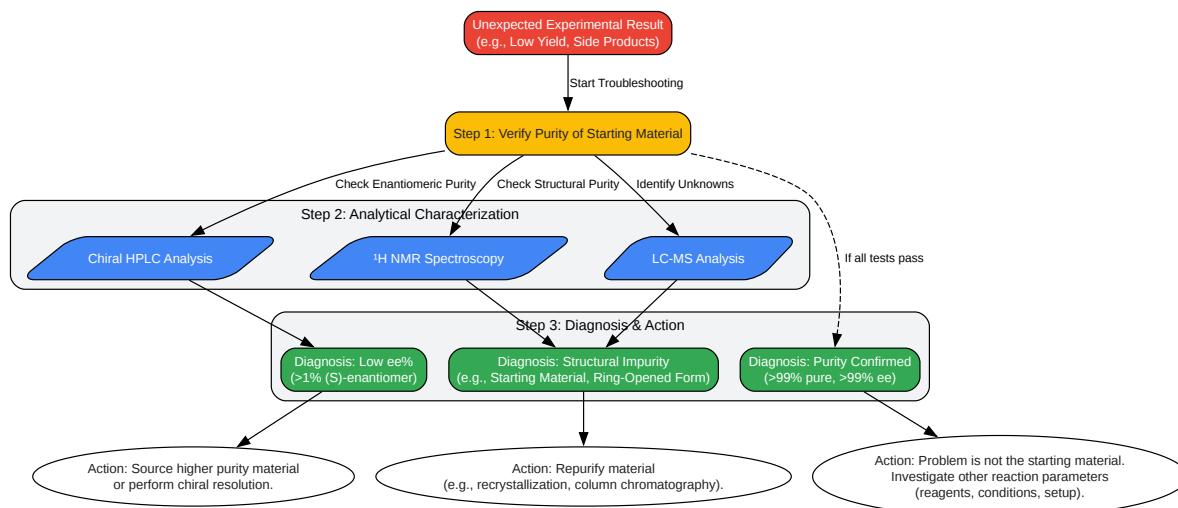
To confirm an impurity's identity, we recommend supplementing NMR data with LC-MS analysis, which can provide an accurate mass for the unknown species.

Q3: My reaction requires high enantiomeric purity. How can I independently verify the enantiomeric excess (ee%) of my starting material?

A3: You are right to be cautious; verifying the enantiomeric purity is critical for stereospecific synthesis. The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC). While some vendors report ee% by GLC, HPLC often provides better resolution and is more common in pharmaceutical development labs.[\[7\]](#)

You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for separating enantiomers of carboxylic acids.[\[8\]](#)[\[9\]](#) A detailed, validated protocol for this analysis is provided in the "Experimental Protocols" section of this guide.

Q4: I am observing poor yield and unexpected side products in my reaction. Could impurities in the (R)-5-Oxotetrahydrofuran-2-carboxylic acid be the cause?


A4: Absolutely. Impurities can have significant downstream effects:

- **Enantiomeric Impurity:** If your reaction is stereospecific, the (S)-enantiomer may either not react, react slower, or react to form a diastereomeric product that complicates purification and reduces the yield of the desired product.
- **Nucleophilic Impurities:** The presence of the ring-opened (R)-2-hydroxyglutaric acid introduces an additional hydroxyl and carboxylic acid group. In reactions involving coupling agents (e.g., DCC, EDC), these functional groups can compete with the intended substrate, leading to side products and consuming valuable reagents.
- **Inorganic Salts:** While often considered inert, high concentrations of inorganic salts can alter the polarity of the reaction medium, affect the solubility of reagents, and in some cases, interfere with catalysts.

We recommend following the troubleshooting workflow outlined below to diagnose the issue systematically.

Impurity Troubleshooting Workflow

If you encounter unexpected results, this workflow provides a logical path to identify the root cause.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for purity-related issues.

Data Summary: Potential Impurities

Impurity Name	Structure	Molecular Weight (g/mol)	Common Analytical Signatures
(R)-5-Oxotetrahydrofuran-2-carboxylic acid	<chem>OC(=O)C1CCC(=O)O1</chem>	130.10	Desired Product. MS (ESI-): m/z 129.02.
(S)-5-Oxotetrahydrofuran-2-carboxylic acid	<chem>OC(=O)C1CCC(=O)O1</chem>	130.10	Enantiomer. Same MS and NMR as (R)-form. Differentiated only by chiral analysis (e.g., HPLC) or optical rotation.[3][5]
(R)-2-Hydroxyglutaric acid	<chem>OC(=O)C(O)CCC(=O)O</chem>	148.11	Ring-Opened Form. MS (ESI-): m/z 147.03. Different NMR chemical shifts compared to the lactone.
D-Glutamic acid	<chem>OC(=O)C(N)CCC(=O)O</chem>	147.13	Starting Material. MS (ESI-): m/z 146.05. Characteristic ^1H NMR signals for the α -amino acid structure.
Ethyl Acetate	<chem>CH3COOCH2CH3</chem>	88.11	Residual Solvent. Characteristic signals in ^1H NMR (quartet ~4.1 ppm, triplet ~1.2 ppm).

Experimental Protocols

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a robust method for separating and quantifying the (R)- and (S)-enantiomers of 5-Oxotetrahydrofuran-2-carboxylic acid.

1. Objective: To determine the enantiomeric excess (ee%) of a sample of **(R)-5-Oxotetrahydrofuran-2-carboxylic acid**.

2. Materials & Equipment:

- HPLC system with UV detector
- Chiral Column: A polysaccharide-based column such as Lux Cellulose-2 or Chiralpak IA is recommended.^{[7][8]} (Typical dimensions: 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).
- Sample: **(R)-5-Oxotetrahydrofuran-2-carboxylic acid**.
- Racemic Standard: (R,S)-5-Oxotetrahydrofuran-2-carboxylic acid (if available, for method development).

3. Chromatographic Conditions (Starting Point):

- Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
- Mobile Phase: n-Hexane : IPA : TFA (85 : 15 : 0.1, v/v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 220 nm
- Injection Volume: 10 µL
- Sample Concentration: 1.0 mg/mL in mobile phase

4. Methodology:

- System Suitability (Method Validation):

- Prepare a solution of the racemic standard (or a sample known to contain both enantiomers).
- Inject the solution onto the column.
- Verify that two peaks are observed. The resolution factor (Rs) between the two enantiomer peaks should be greater than 1.5. If resolution is poor, optimize the mobile phase by adjusting the percentage of IPA. Causality: Increasing the IPA content will generally decrease retention times, while decreasing it will improve resolution at the cost of longer run times. The small amount of TFA is crucial for good peak shape of the carboxylic acid.

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** sample.
 - Dissolve in 10.0 mL of the mobile phase to create a 1.0 mg/mL solution.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis:
 - Inject the prepared sample solution into the HPLC system.
 - Record the chromatogram for a sufficient time to allow both enantiomers to elute.
 - Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of an authentic (R)-standard and/or the racemic standard. The major peak in your sample should be the (R)-enantiomer.

5. Calculation of Enantiomeric Excess (ee%):

- Determine the peak area for both the (R)-enantiomer (Area_R) and the (S)-enantiomer (Area_S) from the chromatogram.
- Calculate the ee% using the following formula:

$$\text{ee\%} = [(\text{Area_R} - \text{Area_S}) / (\text{Area_R} + \text{Area_S})] * 100$$

6. Interpretation: A high-quality, commercially available batch should have an ee% of $\geq 98\%$. If your result is significantly lower, it confirms enantiomeric contamination, which may be the source of issues in your experiments.

References

- LookChem. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. [\[Link\]](#)
- NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. [\[Link\]](#)
- Chemsoc. 5-Oxotetrahydrofuran-2-carboxylic acid. [\[Link\]](#)
- ResearchGate. Determination of enantiomeric purities by chiral HPLC analysis. [\[Link\]](#)
- PubChem. 5-Oxo-2-tetrahydrofurancarboxylic acid. [\[Link\]](#)
- ResearchGate. Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. [\[Link\]](#)
- MDPI.
- Chemsoc. (2R)-5-Oxotetrahydro-2-furancarboxylic acid. [\[Link\]](#)
- Der Pharma Chemica.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7
[chemicalbook.com]
- 2. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook
[chemicalbook.com]
- 3. Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem
[lookchem.com]
- 4. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid | 53558-93-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. (S)-(+)-5-氧化-2-四氢呋喃羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [common impurities in commercially available (R)-5-Oxotetrahydrofuran-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104505#common-impurities-in-commercially-available-r-5-oxotetrahydrofuran-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com